1-Bromo-2-(isocyanomethyl)benzene
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Overview
Description
1-Bromo-2-(isocyanomethyl)benzene is an organic compound with the molecular formula C8H6BrN It is characterized by a benzene ring substituted with a bromine atom and an isocyanomethyl group
Preparation Methods
The synthesis of 1-Bromo-2-(isocyanomethyl)benzene typically involves the bromination of 2-(isocyanomethyl)benzene. One common method includes the reaction of 2-(isocyanomethyl)benzene with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Bromo-2-(isocyanomethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation Reactions: The isocyanomethyl group can be oxidized to form corresponding isocyanates or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are often used for these reactions.
Reduction Reactions: The compound can be reduced to form amines or other reduced products. Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 2-(methoxymethyl)benzene derivatives .
Scientific Research Applications
1-Bromo-2-(isocyanomethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.
Mechanism of Action
The mechanism by which 1-Bromo-2-(isocyanomethyl)benzene exerts its effects involves the formation of covalent bonds with target molecules. The bromine atom can participate in nucleophilic substitution reactions, while the isocyanomethyl group can form covalent bonds with nucleophilic sites on proteins and other biological molecules. This dual reactivity makes the compound a valuable tool in chemical biology and medicinal chemistry .
Comparison with Similar Compounds
1-Bromo-2-(isocyanomethyl)benzene can be compared with other similar compounds, such as:
1-Bromo-2-(bromomethyl)benzene: This compound has two bromine atoms instead of an isocyanomethyl group, which affects its reactivity and applications.
2-Bromo-1-(isocyanomethyl)benzene: The position of the bromine and isocyanomethyl groups is reversed, leading to different chemical properties and reactivity.
1-Chloro-2-(isocyanomethyl)benzene: The bromine atom is replaced by chlorine, which can influence the compound’s reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and isocyanomethyl groups, which provide a combination of reactivity and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
1-bromo-2-(isocyanomethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLJFUOADFXCOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC1=CC=CC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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